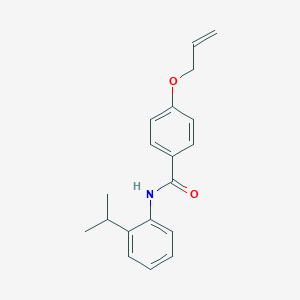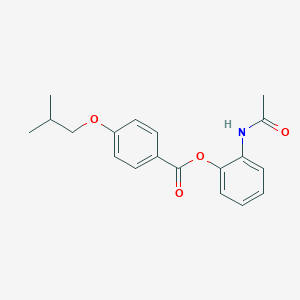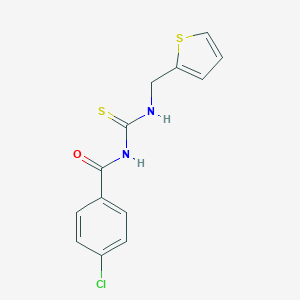
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea, also known as CTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTM is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in biological systems. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the activity of histone deacetylases (HDACs), a family of enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the production of prostaglandins, a class of inflammatory mediators, and to induce apoptosis, a form of programmed cell death, in cancer cells. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes or proteins. However, N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea also has some limitations, such as its potential toxicity and non-specific effects on other enzymes or proteins. Therefore, careful consideration should be given when designing experiments using N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea, including the investigation of its potential as a drug candidate for various diseases, the identification of its molecular targets and pathways, and the development of more efficient synthesis methods. In addition, the use of N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea as a tool compound in chemical biology and drug discovery research is expected to continue to expand.
In conclusion, N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea is a promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea is needed to fully understand its potential as a drug candidate and tool compound in various scientific research fields.
Méthodes De Synthèse
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea can be synthesized using different methods, including the reaction of 4-chlorobenzoyl isothiocyanate with 2-thienylmethylamine or the reaction of 4-chlorobenzoyl chloride with 2-thienylmethylisothiourea. The yield and purity of N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea can be improved by using specific reaction conditions and purification methods, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been used in various scientific research fields, including pharmacology, biochemistry, and toxicology. N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been shown to have potential anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising compound for drug development. In addition, N-(4-chlorobenzoyl)-N'-(2-thienylmethyl)thiourea has been used as a tool compound to investigate the role of thiourea derivatives in biological systems, such as the modulation of protein-protein interactions.
Propriétés
Formule moléculaire |
C13H11ClN2OS2 |
|---|---|
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
4-chloro-N-(thiophen-2-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C13H11ClN2OS2/c14-10-5-3-9(4-6-10)12(17)16-13(18)15-8-11-2-1-7-19-11/h1-7H,8H2,(H2,15,16,17,18) |
Clé InChI |
QWDLASJXESHFHF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CSC(=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



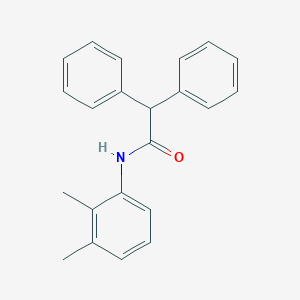
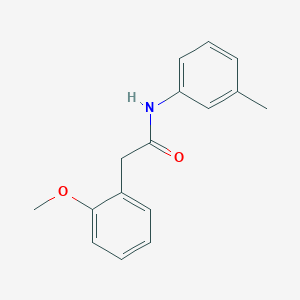
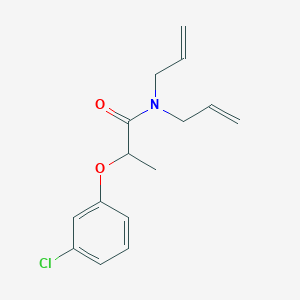
![N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
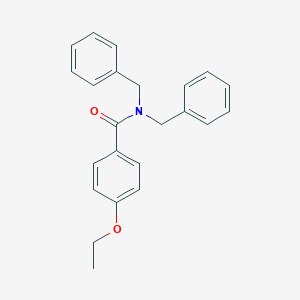
![8-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249961.png)
![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B249966.png)
![3-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B249967.png)
![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)
![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)
